molecular formula C12H21NO3 B12278140 tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B12278140
M. Wt: 227.30 g/mol
InChI Key: LJZKCLOQMYZAGC-AEJSXWLSSA-N
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Description

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique structure, which includes a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target for synthetic chemists .

Preparation Methods

The synthesis of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the desymmetrization of achiral tropinone derivatives. This method allows for the stereocontrolled formation of the bicyclic scaffold . Industrial production methods often rely on similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role in the synthesis of tropane alkaloids.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as:

    Exo-3-amino-8-boc-8-azabicyclo[3.2.1]octane: This compound has an amino group instead of a hydroxyl group.

    Exo-8-boc-8-azabicyclo[3.2.1]octane-3-methanol: This compound has a methanol group instead of a hydroxyl group.

The uniqueness of exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Biological Activity

Tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of bicyclic alkaloids, specifically the tropane alkaloids. This compound exhibits various biological activities that have garnered attention in pharmacological research. The unique structural features of this compound contribute to its potential therapeutic applications.

  • Molecular Formula : C11H20N2O3
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 2306247-62-9
  • Purity : Typically ≥ 97%

Biological Activities

The biological activities of this compound are primarily linked to its interactions with various biological targets, including enzymes and receptors.

1. Antimicrobial Activity

Research indicates that compounds within the bicyclic alkaloid family, including this specific compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against multiple strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, structural analogs demonstrated potent inhibitory effects on bacterial topoisomerases, critical enzymes for DNA replication and transcription.

CompoundIC50 (nM)MIC (µg/mL)Target
Compound A (related)<322 - 16DNA gyrase
Compound B (related)<100<0.03125 - 0.25Topo IV

These findings suggest that this compound may possess similar antimicrobial activity due to its structural similarities with these tested compounds .

2. Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly against bacterial topoisomerases which are vital for bacterial survival. The inhibition of these enzymes leads to disruptions in DNA processes, ultimately resulting in bacterial cell death.

In a recent study, a series of inhibitors were evaluated for their effectiveness against E. coli topoisomerases:

Compound TypeIC50 (nM)Target
Type I<32DNA gyrase
Type II38 - 460Topo IV

These results indicate that the bicyclic structure contributes to effective enzyme inhibition, making it a candidate for further development in antimicrobial therapies .

Case Study 1: Synthesis and Biological Evaluation

A recent synthesis of related azabicyclo compounds demonstrated their ability to inhibit bacterial growth effectively. The study focused on the enantioselective construction of the azabicyclo scaffold and evaluated its biological activity through various assays.

Results showed that specific stereochemical configurations significantly influenced biological activity, with certain isomers displaying enhanced potency against resistant bacterial strains .

Case Study 2: Antibacterial Efficacy in Vivo

Another study investigated the in vivo efficacy of a related compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus (VISA). The compound exhibited significant antibacterial activity, reducing infection severity and demonstrating potential for treating resistant infections .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,5R,6S)-6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-9(13)10(14)7-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

LJZKCLOQMYZAGC-AEJSXWLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@@H]1[C@H](C2)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1C(C2)O

Origin of Product

United States

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